molecular formula C21H22N4O4S2 B2767272 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392295-28-2

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2767272
CAS No.: 392295-28-2
M. Wt: 458.55
InChI Key: JMEYMIFHBPXESA-UHFFFAOYSA-N
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Description

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Formation and Chemical Properties

The formation of 1,3,4-thiadiazoles, including compounds structurally related to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, involves condensation reactions of thiobenzamides and N-substituted thioureas under specific conditions, showcasing the chemical versatility of the thiadiazole core. The process is influenced by the presence of dimethyl sulfoxide and acid catalysts, highlighting the compound's synthesis pathway and its structural confirmation through spectroscopic methods and X-ray diffraction (Forlani, Lugli, Boga, Corradi, & Sgarabotto, 2000).

Antiproliferative and Antimicrobial Properties

Research into thiadiazole derivatives has uncovered their potential in pharmacology, notably for their antiproliferative and antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant biological activities, including DNA protection against oxidative stress and strong antimicrobial activity against certain strains of bacteria. These findings underscore the therapeutic potential of thiadiazole compounds in developing new treatment strategies with minimal cytotoxicity against cancer cells (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Photodynamic Therapy Applications

The exploration of thiadiazole derivatives extends into photodynamic therapy (PDT) for cancer treatment. Studies on zinc phthalocyanine derivatives substituted with thiadiazole groups have demonstrated high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers in PDT. Their good fluorescence properties and photodegradation quantum yields indicate their potential application in treating cancer, emphasizing the compound's utility in medical research (Pişkin, Canpolat, & Öztürk, 2020).

Novel Synthetic Routes and Derivatives

Advancements in the synthesis of thiadiazole derivatives have led to the development of new compounds with potential biological activities. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared, showcasing a convenient and fast method for generating compounds with potential applications in medicinal chemistry (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-5-6-13(2)17(7-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEYMIFHBPXESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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